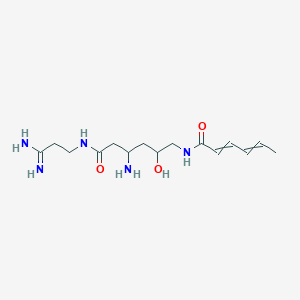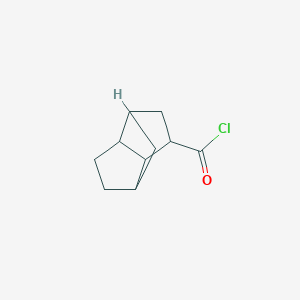![molecular formula C43H80O4 B14086988 [3,4,5-Tris(dodecyloxy)phenyl]methanol CAS No. 138433-00-8](/img/structure/B14086988.png)
[3,4,5-Tris(dodecyloxy)phenyl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenemethanol, 3,4,5-tris(dodecyloxy)-: is an organic compound with the molecular formula C43H80O4 and a molecular weight of 661.09 g/mol It is characterized by the presence of three dodecyloxy groups attached to the benzene ring at the 3, 4, and 5 positions, along with a methanol group at the benzylic position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzenemethanol, 3,4,5-tris(dodecyloxy)- typically involves the alkylation of a benzene derivative with dodecyl bromide in the presence of a strong base such as potassium carbonate. The reaction is carried out under reflux conditions in a suitable solvent like dimethylformamide. The resulting intermediate is then subjected to a reduction reaction using a reducing agent like lithium aluminum hydride to yield the final product .
Industrial Production Methods: Industrial production of Benzenemethanol, 3,4,5-tris(dodecyloxy)- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with optimized reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
Types of Reactions: Benzenemethanol, 3,4,5-tris(dodecyloxy)- undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding hydrocarbon using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The dodecyloxy groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides in the presence of a strong base.
Major Products Formed:
Oxidation: Benzoic acid derivatives.
Reduction: Hydrocarbon derivatives.
Substitution: Various alkyl or aryl substituted derivatives.
Scientific Research Applications
Benzenemethanol, 3,4,5-tris(dodecyloxy)- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Benzenemethanol, 3,4,5-tris(dodecyloxy)- involves its interaction with specific molecular targets and pathways. The compound’s amphiphilic nature allows it to interact with lipid membranes, potentially disrupting membrane integrity and leading to cell lysis. Additionally, its ability to form hydrogen bonds with biological molecules may contribute to its bioactivity .
Comparison with Similar Compounds
- Benzenemethanol, 3,4,5-tris(hexyloxy)-
- Benzenemethanol, 3,4,5-tris(octyloxy)-
- Benzenemethanol, 3,4,5-tris(decyloxy)-
Comparison: Benzenemethanol, 3,4,5-tris(dodecyloxy)- is unique due to its longer dodecyloxy chains, which impart distinct physical and chemical properties compared to its shorter-chain analogs. These longer chains enhance the compound’s hydrophobicity and amphiphilic nature, making it more effective in applications requiring membrane interaction and disruption .
Properties
CAS No. |
138433-00-8 |
|---|---|
Molecular Formula |
C43H80O4 |
Molecular Weight |
661.1 g/mol |
IUPAC Name |
(3,4,5-tridodecoxyphenyl)methanol |
InChI |
InChI=1S/C43H80O4/c1-4-7-10-13-16-19-22-25-28-31-34-45-41-37-40(39-44)38-42(46-35-32-29-26-23-20-17-14-11-8-5-2)43(41)47-36-33-30-27-24-21-18-15-12-9-6-3/h37-38,44H,4-36,39H2,1-3H3 |
InChI Key |
HRMRQTGUSWAVCV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOC1=CC(=CC(=C1OCCCCCCCCCCCC)OCCCCCCCCCCCC)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(3,4-dichlorophenyl)-5-(3-hydroxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14086926.png)
![6-(Benzyloxy)-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B14086929.png)
![1-(4-Ethylphenyl)-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14086931.png)

![5-[(4-methoxybenzyl)oxy]-2-[4-(2-methoxyphenoxy)-1H-pyrazol-5-yl]phenol](/img/structure/B14086941.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(2-hydroxyphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B14086948.png)
![2-[4-(4-bromophenyl)-1H-pyrazol-5-yl]-5-[(4-fluorobenzyl)oxy]phenol](/img/structure/B14086953.png)

![1-(5-Bromo-2-methoxyphenyl)-2-(3-methoxypropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14086964.png)

![4-Bromo-2-phenylbenzo[d]oxazole](/img/structure/B14086990.png)
![1-(2-(1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)ethyl)piperidine-4-carboxamide](/img/structure/B14086992.png)
![2-(6-Chloro-1,3-benzothiazol-2-yl)-1-(3-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14086993.png)
